4-(3-Methyl-5-isoxazolyl)benzaldehyde
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Overview
Description
4-(3-Methyl-5-isoxazolyl)benzaldehyde is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-5-isoxazolyl)benzaldehyde typically involves the reaction of 3-methyl-5-isoxazole with benzaldehyde under specific conditions. One common method includes the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Another approach involves the reaction of ethyl acetoacetate, aromatic aldehyde, and hydroxylamine hydrochloride in the presence of a catalyst like DL-tartaric acid in distilled water .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing waste. The use of eco-friendly and metal-free synthetic strategies is also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methyl-5-isoxazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products:
Oxidation: 4-(3-Methyl-5-isoxazolyl)benzoic acid.
Reduction: 4-(3-Methyl-5-isoxazolyl)benzyl alcohol.
Substitution: Depending on the substituents used, various substituted isoxazole derivatives can be formed
Scientific Research Applications
4-(3-Methyl-5-isoxazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-isoxazolyl)benzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain. Others may interact with DNA or proteins, leading to anticancer effects .
Comparison with Similar Compounds
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
3,5-Dimethyl-4-nitroisoxazole: Used as a synthon in the synthesis of various biologically active compounds.
Uniqueness: 4-(3-Methyl-5-isoxazolyl)benzaldehyde stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3 |
InChI Key |
BQYMHMSNUFKTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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